Methyl 3-amino-6-chloro-5-(4-(2-ethoxy-2-oxoethyl)piperazin-1-yl)pyrazine-2-carboxylate
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Overview
Description
Methyl 3-amino-6-chloro-5-(4-(2-ethoxy-2-oxoethyl)piperazin-1-yl)pyrazine-2-carboxylate is a complex organic compound with a unique structure that includes a pyrazine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-6-chloro-5-(4-(2-ethoxy-2-oxoethyl)piperazin-1-yl)pyrazine-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the pyrazine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the amino and chloro groups: These functional groups can be introduced through substitution reactions using reagents like ammonia and chlorine sources.
Attachment of the piperazine moiety: This step involves the reaction of the pyrazine intermediate with piperazine derivatives under suitable conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-6-chloro-5-(4-(2-ethoxy-2-oxoethyl)piperazin-1-yl)pyrazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as sodium azide or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while substitution can yield various substituted pyrazine derivatives.
Scientific Research Applications
Methyl 3-amino-6-chloro-5-(4-(2-ethoxy-2-oxoethyl)piperazin-1-yl)pyrazine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological or infectious diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Mechanism of Action
The mechanism of action of Methyl 3-amino-6-chloro-5-(4-(2-ethoxy-2-oxoethyl)piperazin-1-yl)pyrazine-2-carboxylate involves its interaction with specific molecular targets. The amino and chloro groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the piperazine moiety can enhance its binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-6-chloro-5-(4-(2-hydroxyethyl)piperazin-1-yl)pyrazine-2-carboxylate: Similar structure but with a hydroxyethyl group instead of an ethoxy-oxoethyl group.
Methyl 3-amino-6-chloro-5-(4-(2-methoxy-2-oxoethyl)piperazin-1-yl)pyrazine-2-carboxylate: Similar structure but with a methoxy-oxoethyl group.
Uniqueness
The unique combination of functional groups in Methyl 3-amino-6-chloro-5-(4-(2-ethoxy-2-oxoethyl)piperazin-1-yl)pyrazine-2-carboxylate provides it with distinct chemical and biological properties. The presence of the ethoxy-oxoethyl group can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for research and development.
Biological Activity
Methyl 3-amino-6-chloro-5-(4-(2-ethoxy-2-oxoethyl)piperazin-1-yl)pyrazine-2-carboxylate is a synthetic compound belonging to the pyrazine family, which has garnered interest in pharmaceutical research due to its diverse biological activities. This article explores the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C16H22ClN5O3, with a molecular weight of approximately 365.83 g/mol. The structure features a pyrazine core substituted with various functional groups that contribute to its biological activity.
Antitumor Activity
Research indicates that pyrazine derivatives often exhibit significant antitumor properties. A study involving derivatives similar to this compound found that these compounds can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds with similar piperazine moieties showed promising results against multiple cancer cell lines, suggesting potential for further development as anticancer agents .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Similar pyrazine derivatives have demonstrated effectiveness against a range of bacterial and fungal strains. The presence of the piperazine ring is believed to enhance membrane permeability, allowing for greater interaction with microbial targets. Studies have reported minimum inhibitory concentrations (MICs) comparable or superior to standard antibiotics, indicating strong antimicrobial potential .
Neuropharmacological Effects
This compound may possess neuropharmacological properties due to its structural similarity to known neuroactive compounds. Research on related pyrazole derivatives has shown effects on neurotransmitter systems, particularly as antagonists at neuropeptide Y receptors, which are implicated in anxiety and depression . This suggests that the compound could be explored for potential use in treating neurological disorders.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer metabolism.
- Modulation of Cell Signaling : The compound may interfere with signaling pathways that regulate cell growth and apoptosis.
- Membrane Disruption : Its ability to penetrate microbial membranes enhances its antimicrobial efficacy.
Case Studies
Several studies have focused on the synthesis and evaluation of similar compounds:
- Synthesis and Antitumor Evaluation : A study synthesized various pyrazine derivatives, including those with piperazine substitutions, and evaluated their cytotoxic effects on human cancer cell lines. Results indicated that certain modifications significantly enhanced antitumor activity compared to baseline compounds .
- Antimicrobial Testing : Another investigation assessed the antimicrobial properties of a series of pyrazine derivatives against clinical isolates of bacteria and fungi. The results demonstrated that some derivatives exhibited potent activity against resistant strains, highlighting their potential as new therapeutic agents .
Properties
CAS No. |
763110-52-7 |
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Molecular Formula |
C14H20ClN5O4 |
Molecular Weight |
357.79 g/mol |
IUPAC Name |
methyl 3-amino-6-chloro-5-[4-(2-ethoxy-2-oxoethyl)piperazin-1-yl]pyrazine-2-carboxylate |
InChI |
InChI=1S/C14H20ClN5O4/c1-3-24-9(21)8-19-4-6-20(7-5-19)13-11(15)17-10(12(16)18-13)14(22)23-2/h3-8H2,1-2H3,(H2,16,18) |
InChI Key |
QDTNATAUNIZEQW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1CCN(CC1)C2=NC(=C(N=C2Cl)C(=O)OC)N |
Origin of Product |
United States |
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